Stereopure (+)-sativene (≥95%) solves supply challenges of racemic or misidentified material for chiral synthesis and metabolomics.
Verified optical rotation [α]20/D +176° for lot-to-lot consistency.
(+)-Sativene is a naturally occurring, rigid tricyclic sesquiterpene characterized by its octahydro-1H-1,4-methanoindene framework and a specific optical rotation of [α]20/D +176° . As a highly hydrophobic liquid with a boiling point of approximately 256 °C and a density of 0.921 g/mL, it is primarily procured as a stereopure analytical standard for agricultural metabolomics and as a chiral starting material for the total synthesis of complex bridged terpenes [1]. Its commercial value lies in its high enantiomeric purity (typically ≥95%), which is critical for downstream stereoselective transformations and precise mass spectrometry calibration where structural isomers and enantiomers exhibit drastically different biological and chemical behaviors [2].
Substituting (+)-sativene with its enantiomer, (-)-sativene, or a racemic mixture fundamentally disrupts both synthetic and analytical workflows[1]. In biological systems, the two enantiomers diverge completely: (-)-sativene is the precursor to the fungal toxin (-)-helminthosporal, whereas (+)-sativene is specifically recognized by distinct CYP450 enzyme cassettes (e.g., SatB) for conversion into seco-sativenes[2]. For industrial procurement, utilizing a racemic (±)-sativene for the synthesis of downstream targets like (+)-cyclosativene results in a 50% yield penalty and necessitates expensive chiral resolution steps, making the stereopure (+)-sativene a strictly necessary precursor for efficient enantioselective production [3].
In the total synthesis of bridged sesquiterpenoids, the stereochemical purity of the starting material directly dictates the downstream yield. Utilizing stereopure (+)-sativene as a precursor for acid-promoted rearrangement yields enantiopure (+)-cyclosativene without the need for downstream chiral separation [1]. In contrast, starting with racemic (±)-sativene strictly caps the maximum theoretical yield of the target enantiomer at 50%, while generating an equal amount of the unwanted (-)-cyclosativene byproduct [2]. This necessitates complex and costly chiral chromatography, making pure (+)-sativene a highly efficient choice for scalable stereoselective synthesis.
| Evidence Dimension | Yield of enantiopure (+)-cyclosativene before chiral resolution |
| Target Compound Data | (+)-Sativene: ~100% stereochemical translation to (+)-cyclosativene |
| Comparator Or Baseline | Racemic (±)-sativene: Maximum 50% yield of target enantiomer |
| Quantified Difference | 2x effective yield of the desired enantiomer, eliminating chiral resolution steps |
| Conditions | Acid-promoted rearrangement in synthetic laboratory conditions |
Procuring the pure (+)-enantiomer halves raw material waste and eliminates a major purification bottleneck in the synthesis of complex tricyclic terpenes.
For the metabolomic profiling of plant pathogens like Bipolaris sorokiniana, precise analytical standards are required to differentiate closely related seco-sativene analogs [1]. Procuring pure (+)-sativene provides a discrete, high-fidelity reference peak (m/z 204 parent ion) that enables accurate retention time calibration and fragmentation mapping [2]. Relying on crude fungal extracts as a baseline reference results in severe signal overlap from over 10 structurally similar isomers and subtypes, drastically reducing the signal-to-noise ratio and leading to high false-discovery rates in biomarker quantification [1].
| Evidence Dimension | Analytical signal clarity and calibration accuracy |
| Target Compound Data | Pure (+)-sativene: Single discrete calibration peak (m/z 204) |
| Comparator Or Baseline | Crude fungal extract: Complex co-elution of >10 isobaric seco-sativene derivatives |
| Quantified Difference | Absolute retention time and m/z baseline isolation vs. high matrix interference |
| Conditions | UPLC-Q-TOF-MS/MS positive mode analysis of fungal metabolomes |
A pure analytical standard is non-negotiable for laboratories needing reproducible, quantitative dereplication of phytotoxins in agricultural pathology.
In biocatalytic and genome mining studies, the stereochemistry of the substrate is critical for enzyme recognition. (+)-Sativene is the specific natural substrate for the CYP450 enzyme SatB, which catalyzes its C14-C15 dihydroxylation and subsequent bond cleavage to form seco-sativenes [1]. Assays utilizing the incorrect enantiomer, (-)-sativene, fail to undergo this specific oxidative transformation, as (-)-sativene belongs to the distinct helminthosporal biosynthetic pathway[2]. Consequently, for any in vitro reconstitution of the seco-sativene pathway, pure (+)-sativene is strictly required to achieve catalytic turnover.
| Evidence Dimension | Enzymatic conversion by CYP450 SatB |
| Target Compound Data | (+)-Sativene: Successful C14-C15 bond cleavage and conversion to seco-sativene |
| Comparator Or Baseline | (-)-Sativene: No conversion by SatB (mismatched stereochemistry) |
| Quantified Difference | Complete specific binding and C14-C15 bond cleavage versus zero conversion for the mismatched stereoisomer |
| Conditions | In vitro enzymatic assay using heterologously expressed SatB |
Ensures assay viability for researchers studying fungal terpene synthases and cytochrome P450 modification cascades.
Directly leveraging its stereopurity, (+)-sativene is a highly efficient precursor for the total synthesis of complex natural products like (+)-cyclosativene. Using this exact compound bypasses the need for late-stage chiral resolution, significantly improving overall synthetic efficiency and yield in advanced organic chemistry workflows [1].
As a pure analytical standard, (+)-sativene is essential for the UPLC-Q-TOF-MS/MS and GC-MS dereplication of phytotoxins produced by plant pathogens such as Bipolaris sorokiniana. It allows for precise retention time calibration and fragmentation analysis, which is impossible to achieve with crude fungal extracts [2].
In genome mining and synthetic biology, (+)-sativene serves as the required specific substrate for characterizing novel cytochrome P450 enzymes (like SatB). Its unique stereochemistry ensures proper enzymatic binding and cleavage, making it indispensable for in vitro assays mapping the seco-sativene biosynthetic cascade [3].